Epiberberine chloride is a protoberberine alkaloid found in various plant species, particularly those belonging to the genus Coptis, such as Coptis chinensis (Huanglian) []. It is a structural isomer of berberine chloride, another well-known protoberberine alkaloid, differing in the configuration at the C-8 position []. This subtle structural difference leads to distinct pharmacological activities. While research on epiberberine chloride is still ongoing, it has shown promising potential in various scientific research applications.
Synthesis Analysis
Isolation from natural sources: This involves extraction of epiberberine chloride from plants like Coptis chinensis followed by purification techniques such as chromatography [].
Mechanism of Action
Anti-inflammatory activity: Epiberberine chloride may exert its anti-inflammatory effects by modulating macrophage polarization []. Specifically, it could inhibit the differentiation of macrophages into the pro-inflammatory M1 phenotype, thereby reducing the release of pro-inflammatory cytokines like IL-6 and TNF-α [].
Modulation of signaling pathways: Research suggests that epiberberine chloride may influence key signaling pathways like JAK2/STAT3, which are involved in inflammatory responses []. By modulating these pathways, it could potentially regulate the expression of genes involved in inflammation and immune responses.
Applications
Analytical Chemistry: Epiberberine chloride serves as a marker compound for quality control and authentication of herbal medicines containing Coptis species, particularly Coptis chinensis, using techniques like HPLC and UPLC-MS/MS [, , , ].
Pharmacological Research: The potential anti-inflammatory effects of epiberberine chloride have been investigated in the context of inflammatory bowel disease []. Studies suggest it could alleviate DSS-induced colitis in mice, potentially through inhibiting M1 macrophage polarization and modulating the JAK2/STAT3 signaling pathway [].
Related Compounds
Jatrorrhizine Chloride
Compound Description: Jatrorrhizine chloride is a protoberberine alkaloid with reported anti-inflammatory and anti-diabetic properties.
Relevance: Jatrorrhizine chloride shares a similar structure with epiberberine chloride, differing only in the substituents on the isoquinoline ring system. Both alkaloids are found in Coptis species and frequently analyzed together in various analytical methods.
Columbamine
Compound Description: Columbamine, another protoberberine alkaloid, possesses anti-inflammatory, anti-microbial, and anti-tumor activities.
Relevance: Similar to epiberberine chloride, columbamine is found in Coptis species and displays various pharmacological properties. They share the core protoberberine structure with minor variations in their substituents.
Coptisine Chloride
Compound Description: Coptisine chloride is a major protoberberine alkaloid found in Coptis species, exhibiting significant anti-inflammatory, anti-diabetic, and anti-cancer effects.
Relevance: Coptisine chloride and epiberberine chloride are both prominent alkaloids in Coptis plants, sharing the core protoberberine structure and often studied together for their pharmacological properties.
Palmatine Chloride
Compound Description: Palmatine chloride, a protoberberine alkaloid, possesses diverse pharmacological properties, including anti-inflammatory, anti-diabetic, and anti-cancer activities.
Relevance: Palmatine chloride is structurally related to epiberberine chloride, differing in the substituents on the protoberberine skeleton. They frequently co-occur in Coptis species and are often analyzed simultaneously in research studies.
Berberine Chloride
Compound Description: Berberine chloride, a well-known protoberberine alkaloid, exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-microbial, anti-diabetic, and anti-cancer properties.
Relevance: Berberine chloride is closely related to epiberberine chloride, both belonging to the protoberberine alkaloids and frequently found in Coptis species. They share a similar structure with minor differences in substituent groups and often exhibit overlapping pharmacological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Enprofylline is xanthine bearing a propyl substituent at position 3. A bronchodilator, it is used for the symptomatic treatment of asthma and chronic obstructive pulmonary disease, and in the management of cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy. It has a role as a non-steroidal anti-inflammatory drug, a bronchodilator agent, an anti-asthmatic drug and an anti-arrhythmia drug. Enprofylline is a derivative of theophylline which shares bronchodilator properties. Enprofylline is used in asthma, chronic obstructive pulmonary disease, and in the management of cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy. Long-term enprofylline administration may be associated with elevation in liver enzyme levels and unpredictable blood levels.
Enprostil is a member of allenes. A synthetic PGE2 analog that has an inhibitory effect on gastric acid secretion, a mucoprotective effect, and a postprandial lowering effect on gastrin. It has been shown to be efficient and safe in the treatment of gastroduodenal ulcers.
Enrasentan is a member of the class of indanes that is 2,3-dihydro-1H-indene which is substituted by a 1,3-benzodioxol-5-yl group, carboxy group, 2-(2-hydroxyethoxy)-4-methoxyphenyl group and a propoxy group at positions 1S, 2R, 3S and 5, respectively. It is an orally active mixed endothelin A/B receptor antagonist with a 100-fold greater affinity for the endothelin A receptor. The drug was being developed by GSK for the treatment of congestive heart failure and pulmonary hypertension (clinical trials discontinued). It has a role as an endothelin receptor antagonist and an antihypertensive agent. It is a monocarboxylic acid, a member of benzodioxoles, an aromatic ether, a member of indanes, a monomethoxybenzene and a primary alcohol.
Ensifentrine is under investigation in clinical trial NCT04535986 (A Phase 3 Clinical Trial to Evaluate the Safety and Efficacy of Ensifentrine in Patients With COPD). Ensifentrine is an inhaled inhibitor of the phosphodiesterase (PDE) types 3 (PDE3) and 4 (PDE4), with potential anti-inflammatory and bronchodilator activities. Upon administration, ensifentrine targets, binds to and inhibits PDE3 and PDE4, which leads to an increase of both intracellular levels of cyclic-3',5'-adenosine monophosphate (cAMP) and cAMP-mediated signaling. This may lead to bronchial smooth muscle relaxation and modulate inflammatory responses. PDE3 and PDE4, members of the PDE superfamily, hydrolyze cAMP and 3',5'-cyclic guanosine monophosphate (cGMP) to their inactive 5' monophosphates. PDE3 is the most expressed PDE isoenzyme in bronchial smooth muscle. PDE4 is expressed in immune cells including T-cells, monocytes, macrophages, neutrophils, dendritic cells and eosinophils. It plays an important role in inflammation, especially in inflammatory airway diseases.
Aurora A Kinase/Tyrosine Kinase Inhibitor ENMD-2076 is an orally bioavailable synthetic small molecule with potential antiangiogenic and antineoplastic activities. Aurora A kinase/tyrosine kinase inhibitor ENMD-2076 selectively binds to and inhibits non-specified tyrosine kinases and Aurora kinases (AKs). The inhibition of AKs may result in the inhibition of cell division and proliferation and may induce apoptosis in tumor cells that overexpress AKs; antiangiogenic activity is related to the inhibition of angiogenic tyrosine kinases. AKs are serine-threonine kinases that play an essential role in mitotic checkpoint control during mitosis and are important regulators of cell division and proliferation.